(R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one
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Overview
Description
®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one is a chiral organic compound with a unique structure that includes a butyl group attached to a dihydroisobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The butyl group or other substituents on the ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which ®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one: The enantiomer of the compound, which may have different biological activities.
3-Butyl-4,5-dihydroisobenzofuran: Lacks the ketone group, leading to different reactivity and applications.
4,5-Dihydroisobenzofuran-1(3H)-one: Without the butyl group, this compound has different physical and chemical properties.
Uniqueness
®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one is unique due to its chiral nature and the presence of both a butyl group and a dihydroisobenzofuran ring. This combination of features makes it valuable for specific applications where chirality and functional groups are crucial.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3R)-3-butyl-4,5-dihydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3/t11-/m1/s1 |
InChI Key |
ZPIKVDODKLJKIN-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@@H]1C2=C(C=CCC2)C(=O)O1 |
Canonical SMILES |
CCCCC1C2=C(C=CCC2)C(=O)O1 |
Origin of Product |
United States |
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